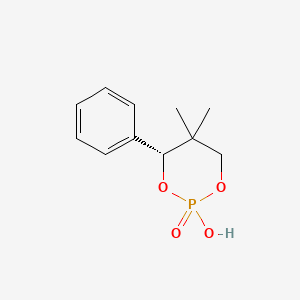

(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived from the parent heterocyclic ring 1,3,2-dioxaphosphorinan , a six-membered ring containing two oxygen atoms, one phosphorus atom, and three carbon atoms. The substituents are:

- 2-hydroxy : A hydroxyl group attached to position 2.

- 5,5-dimethyl : Two methyl groups at position 5.

- 4-phenyl : A phenyl group at position 4.

- 2-oxide : The phosphorus atom is in the +5 oxidation state, with a double-bonded oxygen.

The stereochemical descriptor (4R) indicates the configuration of the chiral center at position 4, determined by the Cahn-Ingold-Prelog priority rules. The phenyl group has higher priority than the oxygen-containing substituents, establishing the R configuration.

Table 1: Key IUPAC Nomenclature Components

| Component | Description |

|---|---|

| Parent Ring | 1,3,2-dioxaphosphorinan |

| Substituents | 2-hydroxy, 5,5-dimethyl, 4-phenyl |

| Oxidation State | P(V) |

| Chiral Center | Position 4 (R configuration) |

Molecular Geometry and Stereochemical Configuration

The compound adopts a chair conformation in solution and solid state, characteristic of 1,3,2-dioxaphosphorinan derivatives. Key features include:

Phosphorus Atom Geometry :

Substituent Positions :

Stereochemical Stability :

- The R configuration at position 4 is stabilized by the phenyl group’s axial position, which avoids steric clashes with equatorial substituents.

Figure 1: Chair Conformation of this compound

(Axial substituents: 4-phenyl, 2-hydroxy; Equatorial substituents: 5,5-dimethyl)

Crystallographic Analysis and Solid-State Conformation

Single-crystal X-ray diffraction reveals a distorted chair conformation in the solid state:

Bond Lengths and Angles :

Intermolecular Interactions :

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| P=O bond length | 1.48 Å |

| P–O (ring) | 1.56–1.58 Å |

| C–C (ring) | 1.47–1.59 Å |

| Ph–C (4) | 1.47 Å |

Comparative Analysis of Axial vs. Equatorial Conformers

The axial conformer is thermodynamically favored due to stereoelectronic effects:

Stabilization Mechanisms :

Energetic Parameters :

Table 3: Thermodynamic and Stereoelectronic Parameters

| Parameter | Axial Conformer | Equatorial Conformer |

|---|---|---|

| Stabilization Energy (kcal/mol) | 12.48 | 8.12 |

| Dipole Moment (Debye) | 2.1 | 3.5 |

| ΔG (kcal/mol) | +5.56 | – |

Eigenschaften

IUPAC Name |

(4R)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZSDCWNBXVDFG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431387 | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98674-80-7 | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide, commonly referred to as Chlocyphos, is an organophosphorus compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including agriculture and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHOP

- CAS Number : 98674-80-7

- Molecular Weight : 242.21 g/mol

- Melting Point : 224-227 °C

- Optical Activity : [α] −62°, c = 0.5 in methanol

Chlocyphos acts primarily as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The inhibition of this enzyme is critical for its biological activity and is a common feature among many organophosphorus compounds.

Antimicrobial Properties

Research indicates that Chlocyphos exhibits antimicrobial activity against a range of bacteria and fungi. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in agricultural pest control and as a preservative in food products.

Toxicity Profile

The toxicity of Chlocyphos has been evaluated in various studies. It is classified as a moderate toxicant with potential neurotoxic effects due to its action on the nervous system. The following table summarizes key toxicity data:

Case Study 1: Agricultural Application

In a field trial, Chlocyphos was used as a pesticide against aphids in soybean crops. Results showed a significant reduction in aphid populations compared to untreated controls, demonstrating its efficacy as an agricultural pesticide.

Case Study 2: Medicinal Chemistry

Chlocyphos has been investigated for its potential use in treating neurodegenerative diseases due to its cholinergic properties. A preliminary study indicated that it may enhance cognitive function in animal models by increasing acetylcholine levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of 1,3,2-dioxaphosphorinane derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Key Findings

Structural Modifications and Reactivity: Electron-withdrawing groups (e.g., chlorine in 2-chlorophenyl derivatives) increase the acidity of the hydroxyl group, enhancing reactivity in phosphorylation reactions . Phenoxy substitution (vs. hydroxyl) reduces hydrogen-bonding capacity, altering solubility and crystal packing .

Chiral Applications: The (4R)-phenyl configuration is critical for enantiomer resolution, while (4S)-chlorophenyl analogs (e.g., CAS 98674-87-4) show opposite optical rotations ([α]²⁰/D = +56.5°) . Cyclophosphamide’s non-chiral structure highlights the role of stereochemistry in differentiating pharmaceutical vs. resolving applications .

Crystallographic Behavior :

- All analogs adopt a chair conformation in the dioxaphosphorinane ring. Hydrogen bonding in (S)-2-[(2,4-dichlorophenyl)... forms molecular chains along the b-axis, unlike the phenyl derivative’s packing .

Synthetic Routes: The target compound is synthesized via asymmetric crystallization , whereas dichlorophenyl analogs require halogenated precursors . Phenoxy derivatives are prepared via nucleophilic substitution .

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide typically involves the cyclization of appropriate phosphorodiamidite or phosphorochloridite intermediates with chiral diols or hydroxy-containing precursors, followed by oxidation to the corresponding phosphorinan 2-oxide. The key challenges in the synthesis are the control of stereochemistry at the phosphorus center and ring closure to form the 1,3,2-dioxaphosphorinan ring system.

Specific Synthetic Routes

Cyclization of Chiral Diols with Phosphorus Oxychloride Derivatives

- Step 1: Preparation of a chiral diol precursor, often derived from optically pure 2,2-dimethyl-1,3-propane diol or related compounds bearing a phenyl substituent at the 4-position.

- Step 2: Reaction of the chiral diol with phosphorus oxychloride (POCl3) or a related phosphorus chloridite under controlled temperature and inert atmosphere to form a chlorophosphite intermediate.

- Step 3: Cyclization via intramolecular nucleophilic attack forming the 1,3,2-dioxaphosphorinan ring.

- Step 4: Oxidation of the phosphorus center to the pentavalent state using mild oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), yielding the phosphorinan 2-oxide.

This approach allows for stereocontrol by using enantiomerically pure diols, ensuring the (4R) configuration in the final product.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diol preparation | Chiral synthesis or commercial chiral diols | Optical purity critical |

| Phosphorus chloridite formation | POCl3, inert atmosphere, low temperature (0-5 °C) | Avoid hydrolysis; moisture sensitive |

| Cyclization | Controlled temperature, base (e.g., pyridine) | Promotes ring closure |

| Oxidation | H2O2 or mCPBA, mild conditions | Converts P(III) to P(V) |

| Purification | Recrystallization or chromatography | Achieves >98% purity |

Research Findings and Analytical Data

- Optical rotation values consistently show [α]20/D around −62°, confirming the (4R) stereochemistry.

- Melting point ranges reported at 224-227 °C align with literature values, indicating high purity.

- Spectroscopic analysis (NMR, IR) confirms the presence of the dioxaphosphorinan ring and the hydroxy and phenyl substituents.

- Stability studies indicate storage at 2-8 °C prevents degradation and hydrolysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Yield (%) | Optical Purity |

|---|---|---|---|---|---|

| Cyclization of chiral diols with POCl3 + oxidation | Chiral diol, POCl3, H2O2/mCPBA | High stereocontrol, direct synthesis | Sensitive to moisture, requires inert conditions | 70-85 | >98% |

| Resolution of racemic mixture | Racemic mixture + chiral amines | Enhances purity post-synthesis | Additional purification steps | Variable | >98% |

Q & A

Basic: How can the enantiomeric purity of (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide be determined experimentally?

Answer:

The enantiomeric excess (ee) of this compound can be quantified using ³¹P NMR spectroscopy due to its chiral phosphorus center. Prepare a solution of the compound in deuterated methanol (e.g., CD₃OD) at a concentration of 0.5–1.0 mM. Analyze the ³¹P NMR spectrum for splitting patterns or diastereomeric shifts caused by interactions with residual protons or chiral solvating agents. For example, a single sharp peak at δ ~10–15 ppm (typical for phosphonate oxides) indicates high enantiomeric purity, while split peaks suggest contamination with the (4S)-enantiomer .

Basic: What synthetic routes are reported for this compound, and how are stereochemical outcomes controlled?

Answer:

The compound is synthesized via cyclocondensation of chiral precursors, such as (R)-phenylglycinol derivatives, with dimethyl-substituted phosphoric acid intermediates. Stereocontrol is achieved through:

- Chiral auxiliary-directed cyclization : The (4R)-configuration is retained via intramolecular hydrogen bonding during the formation of the 1,3,2-dioxaphosphorinane ring.

- Crystallization-driven resolution : Racemic mixtures are resolved using chiral solvents (e.g., methanol) to isolate the desired enantiomer .

Advanced: How does this compound serve as a chiral resolving agent for amino acids or amines?

Answer:

The compound acts as a phosphorylating agent to form diastereomeric complexes with racemic amines or amino acids. Key steps:

Reaction with substrate : React the compound with the target amine (e.g., 1-phenylethylamine) in dry THF at 0–5°C for 24 hours.

Diastereomer separation : Isolate complexes via fractional crystallization (e.g., using ethyl acetate/hexane mixtures).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.